5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, Mixture of diastereomers
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Overview
Description
5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, mixture of diastereomers, is a compound characterized by the presence of a bicyclo[2.2.1]heptane ring system attached to a 1,3,4-thiadiazole ring. This compound is notable for its structural complexity and the presence of multiple stereoisomers, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, followed by hydrogenation to yield the saturated bicyclo[2.2.1]heptane ring.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.
Coupling of the Two Moieties: The final step involves coupling the bicyclo[2.2.1]heptane derivative with the thiadiazole ring, often through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, alcohols.
Reduction Products: Saturated heterocycles.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity
Medicine
The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets such as enzymes and receptors. This could lead to the development of new therapeutic agents.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the bicyclo[2.2.1]heptane ring provides structural rigidity and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-oxadiazol-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-triazol-2-amine: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine lies in its combination of the bicyclo[2.2.1]heptane ring and the thiadiazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1247625-20-2 |
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Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H13N3S/c10-9-12-11-8(13-9)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,10,12) |
InChI Key |
UOQMUITVVHGFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3=NN=C(S3)N |
Purity |
95 |
Origin of Product |
United States |
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